molecular formula C5H6ClNO B12213435 (4-Chlorofuran-2-yl)methanamine

(4-Chlorofuran-2-yl)methanamine

Cat. No.: B12213435
M. Wt: 131.56 g/mol
InChI Key: BRMQXHBGKGGEIA-UHFFFAOYSA-N
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Description

(4-Chlorofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6ClNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 4-position and an amine group at the methylene position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by amination. One common method is the reaction of 4-chlorofuran with formaldehyde and ammonia under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(4-Chlorofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorofuran-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of an amine group.

    (4-Chlorofuran-2-yl)acetic acid: Contains a carboxyl group instead of an amine group.

    (4-Chlorofuran-2-yl)ethylamine: Similar but with an ethyl group attached to the amine.

Uniqueness

(4-Chlorofuran-2-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

(4-chlorofuran-2-yl)methanamine

InChI

InChI=1S/C5H6ClNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2

InChI Key

BRMQXHBGKGGEIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Cl)CN

Origin of Product

United States

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